molecular formula C9H15NO3 B3110183 Ethyl 1-methyl-6-oxopiperidine-3-carboxylate CAS No. 1785761-59-2

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

Cat. No.: B3110183
CAS No.: 1785761-59-2
M. Wt: 185.22 g/mol
InChI Key: UYUSOAYYUUQKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate (CAS 1785761-59-2) is a versatile chemical intermediate prized in organic and medicinal chemistry for its piperidone scaffold, a structure frequently found in biologically active molecules and approved drugs . The compound features both a ketone and an ester functional group, providing distinct reactive sites for further chemical derivatization, which makes it an invaluable building block in drug discovery programs and the development of novel therapeutic candidates . Its primary research value lies in its application as a precursor for synthesizing more complex heterocyclic compounds, including potential CNS-active agents . With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol , this compound is a liquid with a density of approximately 1.1 g/cm³ . It exhibits good stability under standard conditions, and the ethyl ester moiety enhances its solubility in common organic solvents, facilitating its use in various synthetic transformations . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Available packaging options typically range from 100mg to 10g, with purities of 95% and above .

Properties

IUPAC Name

ethyl 1-methyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-8(11)10(2)6-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUSOAYYUUQKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197974
Record name 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785761-59-2
Record name 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate typically involves the esterification of 1-methyl-6-oxopiperidine-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Chemical Reactions Analysis

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate is a compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules for pharmaceutical development and is studied for interactions with biological targets like enzymes and receptors. Research also explores its potential therapeutic effects, especially in treating neurological disorders, and its use in producing fine chemicals and active pharmaceutical ingredients.

Scientific Research Applications

  • Chemistry this compound serves as a fundamental building block in synthesizing more complex molecules, especially in pharmaceutical development.
  • Biology The compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its stereochemistry is crucial for its biological activity and interactions, potentially acting as an agonist or antagonist to modulate target activity and influence biochemical pathways.
  • Medicine This compound is investigated for potential therapeutic effects, particularly in treating neurological disorders. Studies in animal models have shown it can modulate pain, suggesting uses in pain management therapies. Derivatives of piperidine compounds, related to this ethyl ester, have demonstrated anticancer properties by inducing apoptosis in tumor cells.
  • Industry this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing active pharmaceutical ingredients.

Chemical Reactions

Ethyl (3R)-1-methylpiperidine-3-carboxylate can undergo several types of chemical reactions:

  • Oxidation The ester group can be oxidized to form corresponding carboxylic acids. Common reagents for this process include potassium permanganate or chromium trioxide in acidic conditions, yielding (3R)-1-methylpiperidine-3-carboxylic acid.
  • Reduction Esters can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride in anhydrous ether, resulting in (3R)-1-methylpiperidine-3-methanol.
  • Substitution The ethoxy group can be replaced by other nucleophiles in nucleophilic substitution reactions, using reagents like sodium ethoxide or other strong nucleophiles in an aprotic solvent to create various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound C₉H₁₅NO₃ 1-methyl, 6-oxo, 3-ethyl ester ~201.22 Intermediate for hydrolysis, drug synthesis
1-Methyl-6-oxopiperidine-3-carboxylic acid C₇H₁₁NO₃ 1-methyl, 6-oxo, 3-carboxylic acid 173.26 Precursor for ester derivatives; higher polarity
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate C₁₈H₂₃NO₅ 1-benzoyl, 6,6-dimethyl, 4-oxo, 3-ethyl ester 333.38 Bulkier substituents; potential use in complex heterocyclic syntheses
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate C₁₀H₁₆F₃NO₂ 1-methyl, 6-CF₃, 3-ethyl ester 239.24 Enhanced metabolic stability due to CF₃; applications in fluorinated drug candidates

Biological Activity

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate (EMO) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of EMO, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1785761-59-2

The synthesis of EMO typically involves the esterification of 1-methyl-6-oxopiperidine-3-carboxylic acid with ethanol under acidic conditions, often using sulfuric or hydrochloric acid as a catalyst.

Antimicrobial Properties

EMO has been evaluated for its antimicrobial activity against various pathogens. The compound exhibits notable efficacy against both Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics amid rising antibiotic resistance.

  • Mechanism of Action : The antimicrobial activity is believed to stem from EMO's ability to disrupt bacterial cell membranes, leading to cell lysis and death. This effect may be mediated through interactions with specific bacterial enzymes or receptors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMO, particularly in targeting multiple myeloma cells. The compound was subjected to in vitro cytotoxicity assays using RPMI 8226 human multiple myeloma cells.

  • Cytotoxicity Assay : In an MTT assay, different concentrations (10, 100, and 500 µM) of EMO were tested. Results indicated a significant reduction in cell viability at higher concentrations, with an IC50 value determined for effective doses .

Case Studies

  • Cytotoxic Activity Against Multiple Myeloma :
    • In vitro studies demonstrated that EMO reduced the viability of RPMI 8226 cells significantly at concentrations above 100 µM.
    • The IC50 value was calculated to be approximately 250 µM after 24 hours of treatment, indicating moderate potency against this cancer cell line .
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of EMO against standard antibiotics. Results showed that EMO had comparable or superior activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested .

The biological activity of EMO can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : EMO may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The compound's ability to modulate receptor activity could influence signaling pathways critical for cell survival and growth, particularly in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration RangeIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 - 128 µg/mLMIC = 64 µg/mL
AntimicrobialEscherichia coli32 - 128 µg/mLMIC = 128 µg/mL
AnticancerRPMI 8226 (Myeloma)10 - 500 µMIC50 = 250 µM

Q & A

Q. What are the established synthetic routes for Ethyl 1-methyl-6-oxopiperidine-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions involving β-keto esters and amines. Key steps include the formation of the piperidine ring through intramolecular amidation or condensation. Intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and purity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate intermediates .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the ester group (δ ~4.2 ppm for the ethyl group) and the carbonyl resonance (δ ~170-175 ppm in 13C^{13}C-NMR). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm1^{-1}) and lactam/amide bands (~1650 cm1^{-1}). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula .

Q. What safety protocols are required for handling this compound in laboratory settings?

Personal protective equipment (PPE), including gloves and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Consult safety data sheets (SDS) for specific handling and storage guidelines, particularly regarding flammability and reactivity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve stereochemical ambiguities in this compound derivatives?

SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal displacement parameters. For stereoisomers, anomalous dispersion effects or twinning corrections (via SHELXD) can distinguish enantiomers. High-resolution data (≤1.0 Å) improves the reliability of hydrogen atom positioning, critical for confirming substituent orientation in the piperidine ring .

Q. What strategies mitigate discrepancies between computational NMR predictions and experimental data for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, but discrepancies may arise due to solvent effects or conformational flexibility. To resolve these, compare experimental NMR data with multiple conformers using Boltzmann-weighted averages. Paramagnetic relaxation agents or variable-temperature NMR can also clarify dynamic equilibria .

Q. How can reaction yield be optimized in multi-step syntheses involving this compound?

Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, in cyclization steps, microwave-assisted synthesis reduces reaction time and improves yield. Purification via recrystallization (using ethyl acetate/hexane) or flash chromatography enhances purity. Kinetic studies (e.g., in situ IR) help pinpoint rate-limiting steps for optimization .

Q. What analytical approaches validate the absence of regioisomeric byproducts in the final compound?

High-resolution mass spectrometry (HRMS) confirms molecular formula specificity. 1H^1H-1H^1H COSY and NOESY NMR experiments identify spatial correlations between protons, ruling out regioisomers. Comparative HPLC retention times against synthesized standards further distinguish byproducts .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic and spectroscopic data for derivatives of this compound?

Cross-validate data using complementary techniques:

  • If X-ray data suggests a planar lactam ring but NMR shows dynamic behavior, perform variable-temperature NMR to assess ring puckering.
  • Compare computed (DFT) and experimental IR spectra to confirm hydrogen bonding patterns.
  • Use single-crystal XRD to resolve ambiguities in substituent positioning inferred from NOE effects .

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic batches?

Apply ANOVA to assess batch-to-batch variability in yield or purity. For impurity profiling, principal component analysis (PCA) of HPLC data identifies outlier batches. Control charts (e.g., Shewhart charts) monitor critical process parameters during scale-up .

Methodological Recommendations

  • Synthesis: Prioritize microwave-assisted or flow chemistry for reproducibility .
  • Characterization: Combine XRD (SHELX) with advanced NMR (e.g., 15N^{15}N-NMR) for unambiguous structural assignment .
  • Data Integrity: Use open-source tools (e.g., CYLview, GaussView) for computational validation of experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-6-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.